molecular formula C10H13BrN2O2 B13900588 N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide

Katalognummer: B13900588
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: YECGKKJPJXKEDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxy-methylbutanamide group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide typically involves the reaction of 2-bromopyridine with 2-hydroxy-2-methylbutanamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance the overall efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding with biological molecules, while the hydroxy and amide groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-chloropyridin-4-yl)-2-hydroxy-2-methylbutanamide
  • N-(2-fluoropyridin-4-yl)-2-hydroxy-2-methylbutanamide
  • N-(2-iodopyridin-4-yl)-2-hydroxy-2-methylbutanamide

Uniqueness

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity to biological targets and improve its overall efficacy in various applications .

Eigenschaften

Molekularformel

C10H13BrN2O2

Molekulargewicht

273.13 g/mol

IUPAC-Name

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide

InChI

InChI=1S/C10H13BrN2O2/c1-3-10(2,15)9(14)13-7-4-5-12-8(11)6-7/h4-6,15H,3H2,1-2H3,(H,12,13,14)

InChI-Schlüssel

YECGKKJPJXKEDT-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C(=O)NC1=CC(=NC=C1)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.